N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3,4-difluorobenzamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C16H14ClF2NO2 and its molecular weight is 325.74. The purity is usually 95%.
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Scientific Research Applications
Polymorphic Studies and Material Properties
Quantitative Investigation of Structural, Thermal, and Mechanical Properties : Research on polymorphs of fluorinated amides, closely related to the compound , underscores the impact of short, linear C-H···F intermolecular interactions in solid states. These interactions are pivotal for determining the mechanical properties of the materials, indicating potential applications in developing materials with tailored mechanical characteristics (Mondal et al., 2017).
Chemical Synthesis and Labeling Techniques
Synthesis and Characterization of Tritium Labeled Compounds : A study on tritium labeling of a compound with benzamide functionality shows the utility of organoiridium catalysts for studying drug distribution and metabolism. This highlights the compound's relevance in pharmacological research, facilitating the understanding of drug action at the molecular level (Hong et al., 2015).
Molecular Interaction and Structure Analysis
Modeling Intermolecular Interactions : The molecular structure analysis of a benzamide derivative provides insights into the effects of intermolecular interactions on molecular geometry. This research is crucial for designing drugs with optimal interactions with biological targets, demonstrating applications in drug design and molecular docking studies (Karabulut et al., 2014).
Biosensor Development
Highly Sensitive Biosensors for Analyte Detection : The development of modified electrodes for electrocatalytic determination of biological molecules showcases the application of benzamide derivatives in biosensor technology. This research paves the way for creating sensitive and specific biosensors for medical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).
Drug Design and Pharmacology
Inhibitors of Aquaporin for Reducing Cerebral Edema : A study on phenylbenzamides as inhibitors of Aquaporin-4 demonstrates their potential in treating conditions associated with cerebral edema. This finding indicates significant therapeutic applications, particularly in stroke and brain injury treatments (Farr et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as chlorpheniramine, bind to the histamine h1 receptor, blocking the action of endogenous histamine and leading to temporary relief of negative symptoms brought on by histamine .
Biochemical Pathways
Indole derivatives, which this compound may be related to, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives, which this compound may be related to, have been found to possess various biological activities .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c17-12-3-1-2-10(8-12)15(21)6-7-20-16(22)11-4-5-13(18)14(19)9-11/h1-5,8-9,15,21H,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDNUODNPWICGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.